molecular formula C9H12N2O2 B2862795 [(3-Methoxyphenyl)methyl]urea CAS No. 92764-07-3

[(3-Methoxyphenyl)methyl]urea

Cat. No.: B2862795
CAS No.: 92764-07-3
M. Wt: 180.207
InChI Key: UGFOMXLZTBYCFL-UHFFFAOYSA-N
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Description

“[(3-Methoxyphenyl)methyl]urea” is a chemical compound with the molecular formula C9H12N2O2 . It is also known as 1-Benzyl-3-(3-methoxybenzyl)urea . The IUPAC Standard InChIKey for this compound is ZSKPRGWARSZXBG-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “this compound” includes a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 3-methoxyphenylmethyl group . The molecular weight of this compound is 270.3263 .

Scientific Research Applications

  • Enzyme Inhibition and Anticancer Properties : Urea derivatives, including compounds similar to [(3-Methoxyphenyl)methyl]urea, have been studied for their enzyme inhibition properties. These compounds have shown varying degrees of inhibition on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some derivatives exhibited anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

  • Chemical Synthesis and Modifications : Research involving compounds structurally related to this compound focuses on their synthesis and modifications. For instance, directed lithiation of similar compounds has been achieved, leading to the production of various substituted products. This type of research plays a significant role in developing new synthetic pathways and potentially novel compounds (Smith, El‐Hiti, & Alshammari, 2013).

  • Role in Cardiac Protection : Studies on related compounds have explored their role in cardiac protection. For example, certain urea derivatives have been investigated for their effects on myocardial infarct size reduction in rabbit models. These studies suggest potential therapeutic applications in conditions like myocardial infarction (Hashimoto et al., 2001).

  • Crystal Structure Analysis : The crystal structures of similar compounds have been studied, providing insights into their molecular arrangements and interactions. Such research is crucial for understanding the physical and chemical properties of these compounds, which can influence their practical applications, such as in material science and drug design (Kang, Kim, Kwon, & Kim, 2015).

  • Photodegradation and Hydrolysis Studies : Investigations into the photodegradation and hydrolysis of urea derivatives, including those related to this compound, have been conducted. These studies are significant in understanding the environmental fate and impact of these compounds, especially when used as pesticides (Gatidou & Iatrou, 2011).

  • Nonlinear Optical Materials Research : Certain derivatives of this compound have been studied for their nonlinear optical properties. This research is important for the development of materials with potential applications in photonics and optoelectronics (Tam, Guérin, Calabrese, & Stevenson, 1989).

Future Directions

The future directions for “[(3-Methoxyphenyl)methyl]urea” could involve further exploration of its potential biological activities, given the interest in similar compounds for their diverse biological activities . Additionally, the development of more efficient and greener synthetic procedures could be a focus of future research .

Mechanism of Action

Target of Action

The primary target of [(3-Methoxyphenyl)methyl]urea is the Transient Receptor Potential (TRP) channels . TRP channels are a superfamily of ion channels widely distributed in the central nervous system . They play a crucial role in various physiological processes, including sensory perception and cellular responses to environmental changes .

Mode of Action

This interaction could potentially alter the flow of ions through these channels, thereby affecting cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of TRP channels . These channels are involved in various physiological processes, including sensory perception and cellular responses to environmental changes . Therefore, any alteration in their function could potentially affect these processes .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 1802 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes in which TRP channels are involved . For instance, alterations in sensory perception or cellular responses to environmental changes could potentially occur .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of other molecules that bind to TRP channels could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Properties

IUPAC Name

(3-methoxyphenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFOMXLZTBYCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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